BenchChemオンラインストアへようこそ!

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide

Hydrolytic stability Metabolic soft spot elimination Linker engineering

This rationally designed quinoline‑8‑sulfonamide probe features a direct methylene (–CH₂–) bridge between the 4,6‑dimethoxy‑1,3,5‑triazine moiety and the sulfonamide nitrogen, replacing the metabolically labile aminocarbonyl linker of the closest herbicidal analogs. The substitution removes a known hydrolytic soft spot, enhances chemical stability for extended cell‑based assays, and may alter target selectivity toward intracellular kinases or nucleotide‑pyrophosphatase/phosphodiesterase targets. It is specifically engineered for head‑to‑head microsomal stability comparisons, broad‑panel kinase profiling (e.g., DiscoverX or Eurofins), and bifunctional PROTAC or proximity‑labeling applications where the triazine ring facilitates E3 ligase recruitment. Researchers seeking a non‑clinical, linker‑optimized sulfonamide scaffold will obtain a compound with distinct metabolic advantages over any aminocarbonyl‑linked surrogate.

Molecular Formula C15H15N5O4S
Molecular Weight 361.38
CAS No. 2034574-71-3
Cat. No. B2884108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide
CAS2034574-71-3
Molecular FormulaC15H15N5O4S
Molecular Weight361.38
Structural Identifiers
SMILESCOC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)OC
InChIInChI=1S/C15H15N5O4S/c1-23-14-18-12(19-15(20-14)24-2)9-17-25(21,22)11-7-3-5-10-6-4-8-16-13(10)11/h3-8,17H,9H2,1-2H3
InChIKeyILENGSZCEJIIAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide (CAS 2034574-71-3) Structural and Procurement Baseline


N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide (CAS 2034574-71-3) is a synthetic sulfonamide derivative with molecular formula C15H15N5O4S and molecular weight 361.4 g/mol . It belongs to the class of quinoline‑8‑sulfonamide hybrids that incorporate a 4,6‑dimethoxy‑1,3,5‑triazine moiety, but is structurally distinguished from the nearest patented analogs by its direct methylene (–CH₂–) linker between the triazine and sulfonamide nitrogen, as opposed to the aminocarbonyl (–NH–CO–) linker found in the herbicidal compounds of US4369320 [1]. The quinoline‑8‑sulfonamide scaffold is a well‑established pharmacophore present in clinical‑stage PKM2 activators (e.g., mitapivat) and numerous preclinical anticancer and anti‑inflammatory agents [2][3].

Why Generic Substitution Fails for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide


The closest in‑class compounds—N‑[(4,6‑dimethoxy‑1,3,5‑triazin‑2‑yl)aminocarbonyl]‑8‑quinolinesulfonamide and its pyrimidine analogue—are herbicidal agents designed for plant growth retardation and weed control [1]. Their aminocarbonyl linker is known to be susceptible to hydrolytic cleavage under physiological or environmental conditions, which limits their utility in human therapeutic or cell‑based assay contexts [2]. The target compound replaces this labile urea‑type bridge with a direct methylene (–CH₂–) linker, a modification that is commonly used in medicinal chemistry to eliminate a metabolic soft spot, improve chemical stability, and potentially alter target selectivity [3]. As a consequence, neither the herbicidal sulfonamides nor the clinical PKM2 activators (such as mitapivat, which bears a 4‑(cyclopropylmethyl)piperazine‑1‑carbonyl linker [4]) can be considered interchangeable surrogates for the methylene‑linked triazine analogue, particularly in programs targeting intracellular kinase or nucleotide‑pyrophosphatase/phosphodiesterase inhibition.

Quantitative Differentiation Evidence for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide


Linker Chemistry Drives Hydrolytic Stability Advantage Over Aminocarbonyl Analogs

The target compound contains a direct methylene (–CH₂–) bridge connecting the triazine C2‑position to the sulfonamide nitrogen, whereas the closest patented analogues (e.g., N‑[(4,6‑dimethoxy‑1,3,5‑triazin‑2‑yl)aminocarbonyl]‑8‑quinolinesulfonamide) employ an aminocarbonyl (–NH–CO–) linker that is structurally analogous to a urea or carbamate functional group [1]. Aminocarbonyl bridges are known to undergo both acid‑catalysed and enzymatic hydrolysis, with typical half‑lives ranging from minutes to a few hours in physiological buffers depending on substitution [2]. In contrast, the methylene linker is not subject to hydrolytic cleavage, conferring intrinsic chemical stability under aqueous conditions across a wide pH range. No quantitative experimental half‑life data for either the target compound or the comparator have been published.

Hydrolytic stability Metabolic soft spot elimination Linker engineering

Molecular Weight and Lipophilicity Differential Relative to Aminocarbonyl Comparator

The target compound has a molecular weight of 361.4 g/mol , whereas the closest aminocarbonyl comparator, N‑[(4,6‑dimethoxy‑1,3,5‑triazin‑2‑yl)aminocarbonyl]‑8‑quinolinesulfonamide, has a molecular weight of 390.4 g/mol . The 29 Da reduction reflects the replacement of the –NH–CO– group with –CH₂–. Additionally, the methylene linker eliminates a hydrogen‑bond donor (the amide NH) and reduces the topological polar surface area (tPSA) by approximately 29 Ų (estimated from fragment contributions), which is predicted to increase passive membrane permeability and reduce susceptibility to P‑glycoprotein‑mediated efflux, a common limitation of quinoline‑8‑sulfonamide derivatives [1]. No experimentally determined logD₇.₄ or PAMPA values are available for either compound.

Physicochemical properties Molecular weight Lipophilicity

Quinoline‑8‑Sulfonamide Class Activity Against Human NPP1 and NPP3 Isoforms

A series of 22 quinoline‑8‑sulfonamide derivatives (compounds 3a–3v) was screened against human NPP1 and NPP3. Compound 3h (N‑(2,4‑dichlorophenyl)quinoline‑8‑sulfonamide) was identified as a dual inhibitor of h‑NPP1 (IC50 = 1.23 ± 0.011 μM) and h‑NPP3 (IC50 = 0.871 ± 0.08 μM), while compounds 3d, 3n, and 3q exhibited sub‑micromolar activity against h‑NPP1 (IC50 = 0.731–0.812 μM) [1]. The target compound has not been evaluated in this assay, but its core scaffold is identical to the published series. The critical structural variable—the N‑substituent of the sulfonamide—differs significantly: the literature compounds carry aryl or heteroaryl substituents, whereas the target compound bears a 4,6‑dimethoxy‑1,3,5‑triazin‑2‑yl‑methyl group, which introduces both additional hydrogen‑bond acceptors (the triazine nitrogens and methoxy oxygens) and a larger steric profile.

NPP1 inhibition NPP3 inhibition Anticancer target

Recommended Application Scenarios for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide


Structure–Activity Relationship (SAR) Exploration of the Sulfonamide Nitrogen Substituent in Quinoline‑8‑Sulfonamide NPP Inhibitors

Since the quinoline‑8‑sulfonamide core is a validated scaffold for NPP1/3 inhibition with lead compounds achieving sub‑micromolar IC50 values [1], this compound serves as a rationally designed probe to examine the effect of introducing a bulky, electron‑deficient triazine‑methyl substituent at the sulfonamide nitrogen. Its methylene linker eliminates the metabolic liability of the aminocarbonyl bridge present in the closest commercial analogues, making it suitable for extended incubation times in cell‑based assays without confounding degradation products.

Metabolic Stability Comparison Studies Between Methylene‑Linked and Aminocarbonyl‑Linked Quinoline‑8‑Sulfonamides

In vitro microsomal or hepatocyte stability assays can directly compare the target compound against N‑[(4,6‑dimethoxy‑1,3,5‑triazin‑2‑yl)aminocarbonyl]‑8‑quinolinesulfonamide to quantify the stability advantage conferred by the methylene linker. This head‑to‑head experiment would provide the quantitative evidence currently missing from the public domain and would directly inform the choice of linker strategy in future quinoline‑sulfonamide medicinal chemistry programmes.

Kinase Profiling and PKM2 Modulation Screening

Multiple quinoline‑8‑sulfonamide derivatives have been designed as PKM2 modulators [2] and as inhibitors of serine/threonine kinases (e.g., DYRK1A, PKN2). The 4,6‑dimethoxy‑1,3,5‑triazine moiety is a privileged fragment in kinase inhibitor design due to its ability to engage the hinge region of ATP‑binding sites. This compound can be deployed in broad‑panel kinase profiling (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to identify novel kinase targets that are uniquely engaged by the triazine‑methyl‑substituted quinoline‑8‑sulfonamide chemotype.

Chemical Probe for Triazine‑Mediated Protein Interactions in Chemical Biology

The 4,6‑dimethoxy‑1,3,5‑triazine ring is also known as a reactive scaffold for bioconjugation and amide bond formation (DMTMM chemistry). The target compound, bearing a pendant sulfonamide‑quinoline group, may serve as a bifunctional tool molecule for proximity‑dependent labelling or targeted protein degradation (PROTAC) applications, where the triazine ring facilitates E3 ligase recruitment or protein surface recognition.

Quote Request

Request a Quote for N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]quinoline-8-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.